2-Tert-butyl-5,6-dimethylpyrimidin-4-ol

RBP4 antagonist metabolic disorder retinol-binding protein

Sourcing pyrimidine RBP4 antagonists with verified target engagement and consistent batch purity delays metabolic disease research. Secure 2-tert-Butyl-5,6-dimethylpyrimidin-4-ol (CAS 1178434-38-2) - a sub-nanomolar RBP4 antagonist (IC₅₀ 0.285 nM) with weak CYP3A4 inhibition (IC₅₀ 5.30×10⁴ nM) and low logP (-1.2) - to accelerate SAR-driven programs without supply-chain disruption. • Validated RBP4 antagonism across two assay formats (0.285 nM & 89 nM) • ≥95% purity, bulk & custom quantities available • Global shipping; ready stock for repeat-dose metabolic studies

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
Cat. No. B12222054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butyl-5,6-dimethylpyrimidin-4-ol
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCC1=C(N=C(NC1=O)C(C)(C)C)C
InChIInChI=1S/C10H16N2O/c1-6-7(2)11-9(10(3,4)5)12-8(6)13/h1-5H3,(H,11,12,13)
InChIKeyDGPHZQWUPNYBMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Tert-butyl-5,6-dimethylpyrimidin-4-ol: Chemical Identity and Classification


2-Tert-butyl-5,6-dimethylpyrimidin-4-ol is a substituted pyrimidin-4-ol derivative characterized by a tert-butyl group at the 2-position and methyl groups at the 5- and 6-positions of the pyrimidine ring . This heterocyclic compound (molecular formula C₁₀H₁₆N₂O, molecular weight 180.25 g/mol) belongs to the broader class of functionalized pyrimidines that have demonstrated significant biological activity, particularly as antagonists of retinol-binding protein 4 (RBP4), a validated therapeutic target for metabolic disorders and macular degeneration [1]. Commercial availability is established through multiple chemical suppliers offering the compound at ≥95% purity for research and development applications .

2-Tert-butyl-5,6-dimethylpyrimidin-4-ol: Differentiation from Pyrimidine Analogs


Within the pyrimidin-4-ol chemotype, subtle variations in substituent identity and positioning yield profound divergences in both biological target engagement and metabolic stability profiles. The 2-position substituent critically modulates RBP4 antagonist potency, with the tert-butyl group conferring sub-nanomolar IC₅₀ values (0.285 nM) [1], whereas alternative 2-substituents such as dimethylamino produce compounds with entirely distinct pharmacological profiles (e.g., acetylcholinesterase inhibition for insecticidal applications) [2]. Furthermore, the regioisomeric positioning of the hydroxyl group (4-ol versus 5-ol) alters hydrogen-bonding networks and receptor binding geometry, rendering simple substitution with analogs such as 2-tert-butyl-4,6-dimethylpyrimidin-5-ol or 5,6-dimethylpyrimidin-4-ol scientifically invalid without confirmatory target-specific activity data . These structure-activity relationships necessitate compound-specific procurement rather than class-level interchangeability.

2-Tert-butyl-5,6-dimethylpyrimidin-4-ol: Quantitative Evidence for Differentiation


RBP4 Antagonist Potency Profile

2-Tert-butyl-5,6-dimethylpyrimidin-4-ol demonstrates potent antagonist activity against human retinol-binding protein 4 (RBP4) with an IC₅₀ of 0.285 nM in a maltose binding protein-tagged RBP4 assay expressed in Escherichia coli [1]. In a comparative context, this potency substantially exceeds that of numerous RBP4-binding pyrimidine derivatives reported in the BindingDB repository, where IC₅₀ values for structurally related RBP4 antagonists span from 3.10 nM to 89 nM, and some RBP4-binding compounds exhibit dramatically reduced affinity (e.g., IC₅₀ = 3.00 × 10³ nM) [2][3]. Additionally, in a separate scintillation proximity assay (SPA) measuring [³H]retinol displacement from biotinylated human RBP4, the compound exhibits an IC₅₀ of 89 nM [4], indicating assay-dependent potency variation but confirming RBP4 engagement across orthogonal assay formats.

RBP4 antagonist metabolic disorder retinol-binding protein macular degeneration

CYP3A4 Inhibition and Drug-Drug Interaction Risk

2-Tert-butyl-5,6-dimethylpyrimidin-4-ol exhibits weak inhibition of cytochrome P450 3A4 (CYP3A4) with an IC₅₀ of 5.30 × 10⁴ nM (53,000 nM) [1]. This value is approximately 186,000-fold higher (less potent as an inhibitor) than its RBP4 antagonist IC₅₀ (0.285 nM), indicating an exceptionally favorable therapeutic selectivity window for the intended target. In comparison, many pyrimidine-based kinase inhibitors and heterocyclic drug candidates exhibit CYP3A4 IC₅₀ values in the low micromolar to nanomolar range (e.g., 60 nM to 10,000 nM) [2], conferring significant drug-drug interaction (DDI) risk. The compound's weak CYP3A4 inhibition profile suggests reduced potential for altering the pharmacokinetics of co-administered CYP3A4 substrates, a critical differentiator for compounds intended for chronic administration in polypharmacy contexts such as metabolic syndrome management.

CYP inhibition drug-drug interaction metabolic stability ADME

Predicted logP and Aqueous Solubility

ChemExper chemical directory reports a calculated logP value of -1.2 for 2-tert-butyl-5,6-dimethylpyrimidin-4-ol [1]. This negative logP indicates a hydrophilic compound with preferential partitioning into aqueous phases, contrasting with the higher lipophilicity of many pyrimidine analogs. For context, predicted logP values for structurally related pyrimidine derivatives span a broad range: 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol exhibits moderate lipophilicity; 2-tert-butyl-4,6-dimethylpyrimidin-5-ol (regioisomer) has a higher calculated logP; and various substituted pyrimidines in comparative datasets display logP values ranging from 1.87 to 5.52 [2][3]. The negative logP of -1.2 suggests enhanced aqueous solubility and reduced non-specific protein binding relative to more lipophilic pyrimidine congeners, potentially facilitating formulation development for in vivo studies.

logP aqueous solubility physicochemical properties formulation

SAR: 2-Position Substituent and RBP4 Selectivity

The 2-position substituent identity fundamentally determines the pharmacological target profile within the 5,6-dimethylpyrimidin-4-ol scaffold. The tert-butyl group at the 2-position (as in the target compound) yields potent RBP4 antagonism (IC₅₀ = 0.285 nM) [1]. In contrast, substitution with a dimethylamino group at the 2-position (2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol, CAS 40778-16-3) generates a compound with acetylcholinesterase (AChE) inhibitory activity, utilized as the insecticide pirimicarb-desamido and as an intermediate for pesticide synthesis [2]. This mechanistic divergence—RBP4 antagonism versus AChE inhibition—demonstrates that the 2-position substituent acts as a molecular switch for target engagement. A researcher requiring RBP4 modulation cannot substitute the dimethylamino analog and expect equivalent or even directionally similar biological activity.

structure-activity relationship SAR RBP4 selectivity target engagement

2-Tert-butyl-5,6-dimethylpyrimidin-4-ol: Optimal Application Scenarios


RBP4 Antagonism in Metabolic Disease Models

The compound's sub-nanomolar RBP4 antagonist activity (IC₅₀ = 0.285 nM) [1] positions it as a high-potency chemical probe for interrogating RBP4-mediated pathways in metabolic disease models. RBP4 elevation correlates with insulin resistance, and RBP4 antagonism has been proposed as a therapeutic strategy for type 2 diabetes and obesity [2]. The compound's weak CYP3A4 inhibition (IC₅₀ = 5.30 × 10⁴ nM) [3] suggests reduced DDI risk in metabolic syndrome models where combination therapy with standard-of-care agents (e.g., metformin, statins) may be evaluated. The predicted low logP (-1.2) [4] facilitates aqueous formulation for repeated dosing in chronic metabolic disease studies.

RBP4 Antagonism in Ophthalmic Disease Models

RBP4 inhibition reduces circulating retinol-RBP4 complexes and decreases ocular accumulation of cytotoxic bisretinoid lipofuscin pigments implicated in macular degeneration and Stargardt disease pathogenesis [2][5]. 2-Tert-butyl-5,6-dimethylpyrimidin-4-ol's potent RBP4 antagonism (IC₅₀ = 0.285 nM primary assay; 89 nM SPA displacement assay) [1] provides a validated chemical starting point for ophthalmic drug discovery programs targeting visual cycle modulation. The hydrophilic profile (logP = -1.2) [4] may support ocular tissue distribution and reduced systemic retention, relevant attributes for chronic ophthalmic therapy.

Scaffold Optimization for RBP4 Antagonists

As a characterized RBP4 antagonist with documented potency metrics, 2-tert-butyl-5,6-dimethylpyrimidin-4-ol serves as a foundational scaffold for structure-activity relationship (SAR) exploration [1]. The established SAR principle—that 2-position tert-butyl substitution drives RBP4 engagement while dimethylamino substitution yields AChE inhibition [6]—guides rational analog design. Researchers can leverage this scaffold to probe substituent effects at the 4-, 5-, and 6-positions while maintaining the critical 2-tert-butyl pharmacophore for RBP4 target retention.

Metabolic Stability and DDI Screening

The compound's comprehensive in vitro profiling data—including RBP4 IC₅₀ (0.285 nM and 89 nM across two assay formats), CYP3A4 IC₅₀ (5.30 × 10⁴ nM), and CYP2C19 binding data [1][3]—make it suitable as a reference compound in high-throughput screening panels assessing pyrimidine-based RBP4 antagonists for selectivity and ADME liabilities. Its weak CYP inhibition profile enables benchmarking of more promiscuous analogs, while the hydrophilic logP (-1.2) [4] provides a solubility baseline for comparing formulation behavior across a chemical series.

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